Cas no 1704741-11-6 (AZ-PFKFB3-67)

AZ-PFKFB3-67 化学的及び物理的性質
名前と識別子
-
- AZ PFKFB3 67
- (2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide
- BDBM50082116
- (2S)-N-[4-[[3-Cyano-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide
- FD9
- AZ-PFKFB3-67
- MS-28305
- SCHEMBL21856800
- CS-0022260
- (2s)-N-[4-[3-cyano-1-[(3,5-dimethylisoxazol-4-yl)methyl]indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide
- DA-71178
- HY-101972
- AKOS030210949
- G15975
- 1704741-11-6
- Q27460245
- CHEMBL3422676
-
- インチ: 1S/C26H25N5O3/c1-16-23(17(2)34-30-16)15-31-14-18(13-27)22-12-21(9-10-25(22)31)33-20-7-5-19(6-8-20)29-26(32)24-4-3-11-28-24/h5-10,12,14,24,28H,3-4,11,15H2,1-2H3,(H,29,32)/t24-/m0/s1
- InChIKey: NDIKFKQBWGMLCA-DEOSSOPVSA-N
- ほほえんだ: O=C([C@@H]1CCCN1)NC1C=CC(=CC=1)OC1C=CC2=C(C=1)C(C#N)=CN2CC1C(C)=NOC=1C
計算された属性
- せいみつぶんしりょう: 455.19573968g/mol
- どういたいしつりょう: 455.19573968g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 6
- 複雑さ: 763
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 105
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 759.6±60.0 °C at 760 mmHg
- フラッシュポイント: 413.2±32.9 °C
- じょうきあつ: 0.0±2.6 mmHg at 25°C
AZ-PFKFB3-67 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
AZ-PFKFB3-67 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-101972-25mg |
AZ-PFKFB3-67 |
1704741-11-6 | 97.20% | 25mg |
¥3800 | 2024-04-19 | |
TRC | C979245-1mg |
(S)-N-(4-((3-Cyano-1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-indol-5-yl)oxy)phenyl)pyrrolidine-2-carboxamide |
1704741-11-6 | 1mg |
$110.00 | 2023-05-18 | ||
MedChemExpress | HY-101972-1mg |
AZ-PFKFB3-67 |
1704741-11-6 | 97.20% | 1mg |
¥545 | 2024-04-19 | |
A2B Chem LLC | AY00373-10mg |
AZ PFKFB3 67 |
1704741-11-6 | ≥98%(HPLC) | 10mg |
$407.00 | 2024-04-20 | |
Ambeed | A798380-5mg |
Az pfkfb3 67 |
1704741-11-6 | 97% | 5mg |
$377.0 | 2025-03-07 | |
Ambeed | A798380-10mg |
Az pfkfb3 67 |
1704741-11-6 | 99% | 10mg |
$190.0 | 2024-07-21 | |
Ambeed | A798380-100mg |
Az pfkfb3 67 |
1704741-11-6 | 99% | 100mg |
$3978.0 | 2025-02-20 | |
TRC | C979245-2.5mg |
(S)-N-(4-((3-Cyano-1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-indol-5-yl)oxy)phenyl)pyrrolidine-2-carboxamide |
1704741-11-6 | 2.5mg |
$207.00 | 2023-05-18 | ||
TRC | C979245-5mg |
(S)-N-(4-((3-Cyano-1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-indol-5-yl)oxy)phenyl)pyrrolidine-2-carboxamide |
1704741-11-6 | 5mg |
$345.00 | 2023-05-18 | ||
MedChemExpress | HY-101972-5mg |
AZ-PFKFB3-67 |
1704741-11-6 | 97.20% | 5mg |
¥1200 | 2024-04-19 |
AZ-PFKFB3-67 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
AZ-PFKFB3-67に関する追加情報
AZ-PFKFB3-67 (CAS No. 1704741-11-6): A Promising Inhibitor in Cancer Metabolism Research
AZ-PFKFB3-67 (CAS No. 1704741-11-6) is a novel and potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme in the regulation of glycolysis. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer metabolism research. PFKFB3 plays a crucial role in maintaining high levels of fructose-2,6-bisphosphate (F2,6BP), which is essential for the Warburg effect—a hallmark of cancer cells characterized by increased glycolytic activity even in the presence of oxygen.
The development of AZ-PFKFB3-67 represents a significant advancement in the field of cancer metabolism. By selectively inhibiting PFKFB3, this compound effectively reduces the production of F2,6BP, thereby suppressing glycolysis and starving cancer cells of the energy they need to proliferate. Recent studies have shown that AZ-PFKFB3-67 exhibits potent antitumor effects in various cancer models, including breast cancer, lung cancer, and glioblastoma.
In a study published in the journal Cancer Research, researchers demonstrated that treatment with AZ-PFKFB3-67 significantly reduced tumor growth and improved survival rates in mouse models of breast cancer. The study also revealed that the compound selectively targets cancer cells with high PFKFB3 expression, while sparing normal cells with lower levels of the enzyme. This selective targeting mechanism minimizes potential side effects and enhances the therapeutic window.
Another important aspect of AZ-PFKFB3-67 is its ability to synergize with other anticancer therapies. A recent study published in Nature Communications reported that combining AZ-PFKFB3-67 with standard chemotherapy agents such as cisplatin and doxorubicin resulted in enhanced antitumor efficacy compared to monotherapy. The synergistic effect was attributed to the compound's ability to disrupt the metabolic reprogramming of cancer cells, making them more susceptible to chemotherapeutic agents.
The clinical potential of AZ-PFKFB3-67 is further supported by its favorable pharmacokinetic properties. Preclinical studies have shown that the compound exhibits good oral bioavailability and a favorable safety profile, making it an attractive candidate for further clinical development. Ongoing Phase I clinical trials are currently evaluating the safety and efficacy of AZ-PFKFB3-67 in patients with advanced solid tumors.
In addition to its direct antitumor effects, AZ-PFKFB3-67 has also been shown to modulate the tumor microenvironment. A study published in Cancer Cell found that treatment with the compound reduced the infiltration of immunosuppressive myeloid cells and enhanced T-cell infiltration into tumors. This modulation of the tumor microenvironment could potentially enhance the effectiveness of immunotherapy approaches.
The discovery and development of AZ-PFKFB3-67 highlight the importance of targeting metabolic pathways in cancer therapy. By inhibiting PFKFB3, this compound addresses a critical vulnerability in cancer cells and offers a promising new strategy for treating various types of cancer. As research continues to uncover new insights into cancer metabolism, compounds like AZ-PFKFB3-67 are likely to play an increasingly important role in the development of more effective and targeted therapies.
In conclusion, AZ-PFKFB3-67 (CAS No. 1704741-11-6) represents a significant breakthrough in cancer metabolism research. Its potent inhibition of PFKFB3, selective targeting mechanism, and ability to synergize with other therapies make it a promising candidate for further clinical investigation. As more data from ongoing clinical trials become available, it is hoped that this compound will contribute to more effective treatment options for patients with advanced cancers.
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